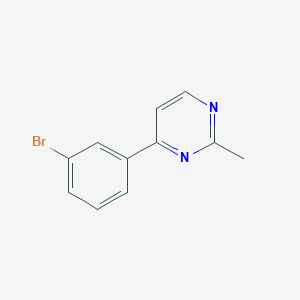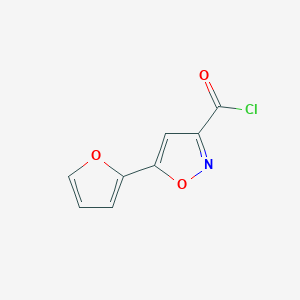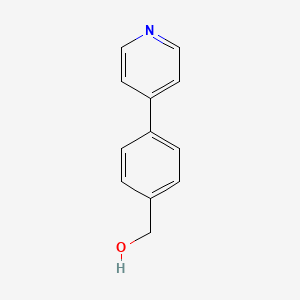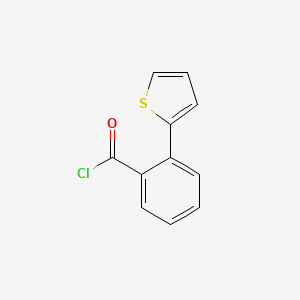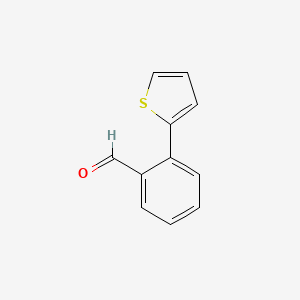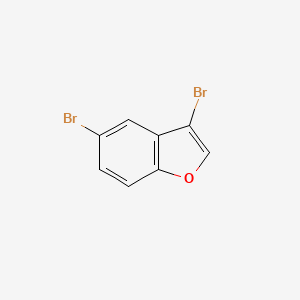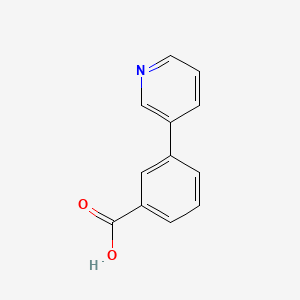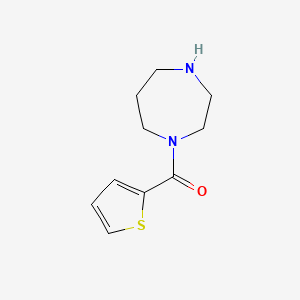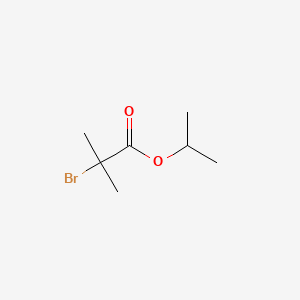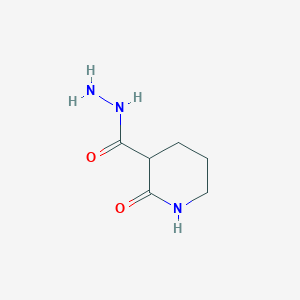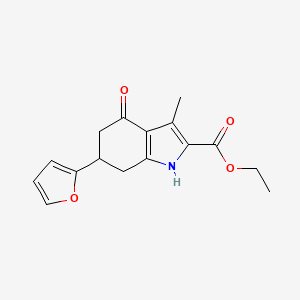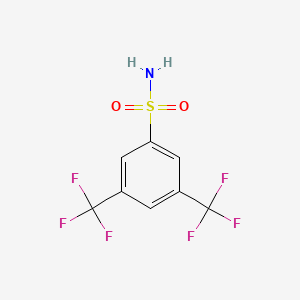
3,5-Bis(trifluoromethyl)benzenesulfonamide
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)benzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. This family of compounds is known for its biological activity, particularly as inhibitors of the carbonic anhydrase enzyme, which plays a significant role in physiological processes such as respiration and the regulation of pH in tissues. The trifluoromethyl groups attached to the benzene ring of the benzenesulfonamide structure are likely to influence its physical and chemical properties, as well as its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multiple steps, including bromination, carboxylation, and chlorination. For instance, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, was achieved with a total yield of 61.7% through these steps, starting from 1,3-bis(trifluoromethyl)benzene . The synthesis of other benzenesulfonamide compounds has been reported to involve the use of different linkers and moieties, such as phenyl-1,2,3-triazole, to confer additional flexibility and enhance biological activity .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be complex, with various substituents influencing their shape and electronic distribution. For example, the presence of trifluoromethyl groups is likely to affect the electron-withdrawing properties of the compound. Crystallographic studies can provide insights into the enzyme-inhibitor adducts, helping to rationalize the biological activity observed . In related compounds, bismuth atoms have been observed to have a trigonal bipyramidal coordination to benzenesulfonate substituents .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in a variety of chemical reactions. The synthesis of novel derivatives often involves condensation reactions, as seen in the creation of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using a catalyst derived from benzenesulfonate . Additionally, the introduction of substituents such as arylmethylthio groups can lead to compounds with significant anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-bis(trifluoromethyl)benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electronegative trifluoromethyl groups can increase the acidity of the sulfonamide hydrogen, potentially affecting solubility and reactivity. Intermolecular hydrogen bonding can lead to the formation of self-associates in the crystal and in solution, as observed in related sulfonamide compounds . The solvate structures and hydrogen bonding patterns are important for understanding the stability and reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Application in Energy Storage
- Specific Scientific Field: Energy Storage, specifically in the development of Lithium-Sulfur batteries .
- Summary of the Application: “3,5-Bis(trifluoromethyl)benzenesulfonamide” has been used in the modification of triazine-based covalent organic frameworks (COFs). These modified COFs are used to suppress the shuttle effect of polysulfides in Lithium-Sulfur batteries .
- Methods of Application or Experimental Procedures: While the exact procedures and technical details were not specified in the search results, the general process involves the chemical modification of triazine-based COFs with “3,5-Bis(trifluoromethyl)benzenesulfonamide”. The modified COFs are then used in the construction of Lithium-Sulfur batteries .
- Summary of Results or Outcomes: The use of “3,5-Bis(trifluoromethyl)benzenesulfonamide” in the modification of COFs has been found to effectively suppress the shuttle effect of polysulfides, which is a major issue in the performance of Lithium-Sulfur batteries .
Application in Organic Transformations
- Specific Scientific Field: Organic Chemistry, specifically in promoting organic transformations .
- Summary of the Application: “3,5-Bis(trifluoromethyl)benzenesulfonamide” is used extensively in promoting organic transformations. The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
- Methods of Application or Experimental Procedures: While the exact procedures and technical details were not specified in the search results, the general process involves the use of “3,5-Bis(trifluoromethyl)benzenesulfonamide” in promoting organic transformations .
- Summary of Results or Outcomes: The use of “3,5-Bis(trifluoromethyl)benzenesulfonamide” has been found to be effective in promoting organic transformations .
Application in Inhibiting Human Carbonic Anhydrase B
- Specific Scientific Field: Biochemistry, specifically in inhibiting human carbonic anhydrase B .
- Summary of the Application: Benzenesulfonamide derivatives, which include “3,5-Bis(trifluoromethyl)benzenesulfonamide”, are effective in the treatment of proliferative diseases such as cancer .
- Methods of Application or Experimental Procedures: While the exact procedures and technical details were not specified in the search results, the general process involves the use of “3,5-Bis(trifluoromethyl)benzenesulfonamide” in inhibiting human carbonic anhydrase B .
- Summary of Results or Outcomes: The use of “3,5-Bis(trifluoromethyl)benzenesulfonamide” has been found to be effective in the treatment of proliferative diseases such as cancer .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-bis(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)18(15,16)17/h1-3H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRLSJLFAHCJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382476 | |
| Record name | 3,5-bis(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzenesulfonamide | |
CAS RN |
39213-22-4 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39213-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-bis(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

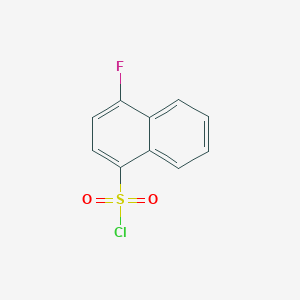
![3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B1304811.png)
